bis(2-((S)-4-Benzyl-4,5-dihydrooxazol-2-yl)phenyl)methane
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Overview
Description
Bis(2-((S)-4-Benzyl-4,5-dihydrooxazol-2-yl)phenyl)methane: is a complex organic compound characterized by its unique structure, which includes two oxazoline rings attached to a central benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-((S)-4-Benzyl-4,5-dihydrooxazol-2-yl)phenyl)methane typically involves the reaction of 4-benzyl-4,5-dihydrooxazole with a suitable benzyl halide under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: Bis(2-((S)-4-Benzyl-4,5-dihydrooxazol-2-yl)phenyl)methane undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Oxazole derivatives.
Reduction: Reduced oxazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, bis(2-((S)-4-Benzyl-4,5-dihydrooxazol-2-yl)phenyl)methane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical pathways .
Medicine: In medicine, this compound is being investigated for its potential therapeutic applications. It has shown promise as an anti-inflammatory and anticancer agent in preliminary studies .
Industry: The compound is also used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of bis(2-((S)-4-Benzyl-4,5-dihydrooxazol-2-yl)phenyl)methane involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazoline rings in the compound can form hydrogen bonds and other interactions with active sites of enzymes, inhibiting their activity. Additionally, the benzyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Bis(indolyl)methanes: These compounds have two indole rings attached to a central methylene group and are known for their anticancer properties.
Bis(pyrazolyl)methanes: These compounds contain two pyrazole rings and are used in coordination chemistry and as ligands in catalysis.
Uniqueness: Bis(2-((S)-4-Benzyl-4,5-dihydrooxazol-2-yl)phenyl)methane is unique due to its oxazoline rings, which provide distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C33H30N2O2 |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
(4S)-4-benzyl-2-[2-[[2-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]methyl]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C33H30N2O2/c1-3-11-24(12-4-1)19-28-22-36-32(34-28)30-17-9-7-15-26(30)21-27-16-8-10-18-31(27)33-35-29(23-37-33)20-25-13-5-2-6-14-25/h1-18,28-29H,19-23H2/t28-,29-/m0/s1 |
InChI Key |
JFFHLGHXCZPOEX-VMPREFPWSA-N |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=CC=CC=C2CC3=CC=CC=C3C4=N[C@H](CO4)CC5=CC=CC=C5)CC6=CC=CC=C6 |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC=C2CC3=CC=CC=C3C4=NC(CO4)CC5=CC=CC=C5)CC6=CC=CC=C6 |
Origin of Product |
United States |
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